REACTION_SMILES
|
[OH:1][C:2](=[O:3])[c:4]1[cH:5][cH:6][cH:7][c:8]([C:10]([F:11])([F:12])[F:13])[cH:9]1.[S:14]([Cl:15])([Cl:16])=[O:17]>>[O:1]=[C:2]([c:4]1[cH:5][cH:6][cH:7][c:8]([C:10]([F:11])([F:12])[F:13])[cH:9]1)[Cl:16]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O=C(O)c1cccc(C(F)(F)F)c1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O=S(Cl)Cl
|
Name
|
|
Type
|
product
|
Smiles
|
O=C(Cl)c1cccc(C(F)(F)F)c1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |